Chloroquine sulfate

Beschreibung

Eigenschaften

IUPAC Name |

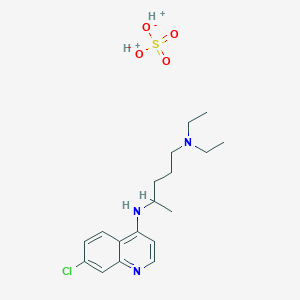

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.H2O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPWHUOVKVKBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-73-0 | |

| Record name | Chloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroquine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE48649K6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chloroquine sulphate can be synthesized through a multi-step process starting from 4,7-dichloroquinoline. The key steps involve the reaction of 4,7-dichloroquinoline with diethylamine to form N-diethyl-4,7-dichloroquinoline, followed by the reaction with 4-amino-1-methylbutylamine to yield chloroquine base. The base is then converted to chloroquine sulphate by reacting with sulphuric acid .

Industrial Production Methods: Industrial production of chloroquine sulphate involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and controlled conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chloroquingsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chloroquin kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chinolinringstruktur verändern.

Substitution: Substitutionsreaktionen können an den Chlor- oder Aminogruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

Hauptprodukte:

Oxidation: Chinolinderivate.

Reduktion: Modifizierte Chinolinstrukturen.

Substitution: Verschiedene substituierte Chloroquinderivate.

Wissenschaftliche Forschungsanwendungen

Chloroquingsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Autophagie und lysosomale Aktivität.

Medizin: Wird ausgiebig auf seine antimalariellen Eigenschaften und die potenzielle Anwendung bei der Behandlung von Autoimmunerkrankungen, Virusinfektionen und Krebs erforscht

Industrie: Wird bei der Produktion von Arzneimitteln und als Referenzstandard in der Qualitätskontrolle verwendet.

5. Wirkmechanismus

Chloroquingsulfat übt seine Wirkung aus, indem es die lysosomale Aktivität und Autophagie beeinträchtigt. Es diffundiert passiv durch Zellmembranen und wird in sauren Organellen wie Lysosomen protoniert, wodurch der umgebende pH-Wert erhöht wird. Dies stört die Funktion von Lysosomen und hemmt die Replikation bestimmter Krankheitserreger . Die molekularen Ziele umfassen die Verdauungsvakuole des Malariaparasiten und verschiedene zelluläre Signalwege, die an der Autophagie und der Modulation der Immunantwort beteiligt sind .

Ähnliche Verbindungen:

Hydroxychloroquin: Ähnlicher Aufbau mit einer zusätzlichen Hydroxylgruppe, die bei ähnlichen Erkrankungen eingesetzt wird.

Mefloquin: Ein weiteres Chinolinderivat, das als Antimalariamittel eingesetzt wird.

Chinin: Eine natürliche Verbindung mit antimalariellen Eigenschaften

Einzigartigkeit: Seine Fähigkeit, die lysosomale Aktivität und Autophagie zu beeinträchtigen, unterscheidet es von anderen Antimalariamitteln .

Wirkmechanismus

Chloroquine sulphate exerts its effects by interfering with lysosomal activity and autophagy. It passively diffuses through cell membranes and becomes protonated in acidic organelles like lysosomes, raising the surrounding pH. This disrupts the function of lysosomes and inhibits the replication of certain pathogens . The molecular targets include the malaria parasite’s digestive vacuole and various cellular pathways involved in autophagy and immune response modulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Differences

- Key Structural Insights : this compound and phosphate differ in their counterions, influencing solubility and pharmacokinetics. Hydroxythis compound includes a hydroxyl group, reducing toxicity while retaining efficacy .

Pharmacological Efficacy

Antimalarial Activity

- This compound and phosphate show equivalent efficacy against Plasmodium species in non-resistant regions .

- Hydroxythis compound has a broader safety margin, making it preferable for long-term autoimmune therapy .

Antiviral Activity (SARS-CoV-2)

| Compound | EC50 (Omicron Variant) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.904 μmol/L | 12.5 |

| Hydroxythis compound | 0.143 μmol/L | 28.7 |

- Hydroxythis compound demonstrates superior antiviral potency and safety, attributed to enhanced cellular uptake and reduced cytotoxicity .

Cancer Therapy Synergy

- With Paclitaxel : this compound enhances paclitaxel’s cytotoxicity in breast cancer by inhibiting protective autophagy, reducing tumor growth and metastasis .

- With Doxorubicin: this compound lowers doxorubicin’s IC50 in hepatocellular carcinoma by 40%, overcoming chemoresistance via autophagy suppression .

COVID-19 (2020–2023)

- Chloroquine Phosphate vs.

- FDA Emergency Use Authorization (2020) : Both compounds were authorized, but hydroxythis compound dominated clinical use .

Autoimmune Diseases

- Hydroxythis compound is preferred over this compound for lupus due to reduced retinal toxicity risks .

Emerging Compounds and Research

- Quinoline Derivatives: Compounds like ferroquine (with iron-chelating groups) exhibit improved efficacy against chloroquine-resistant malaria .

Biologische Aktivität

Chloroquine sulfate is a well-known antimalarial drug that has garnered attention for its potential applications in treating various diseases, including viral infections like COVID-19 and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.

This compound exhibits multiple biological activities through various mechanisms:

- Antimalarial Activity : Chloroquine operates primarily by increasing the pH within the food vacuole of Plasmodium parasites, inhibiting their ability to detoxify harmful heme products. This leads to the accumulation of toxic free heme, which ultimately results in parasite death .

- Antiviral Properties : Recent studies have demonstrated chloroquine's ability to inhibit the entry of viruses, including SARS-CoV-2. It raises endosomal pH, which is crucial for viral fusion and entry into host cells. In vitro studies have shown effective concentrations (EC50 and EC90 values) of 1.13 μM and 6.90 μM against SARS-CoV-2 in Vero E6 cells, respectively .

- Anticancer Effects : Chloroquine has been identified as an autophagy inhibitor, which can enhance the efficacy of certain cancer therapies. It induces apoptosis in cancer cells and has shown promise in combination therapies for various malignancies .

Antimalarial Efficacy

Chloroquine remains a cornerstone in malaria treatment. Its efficacy is attributed to its ability to disrupt the Plasmodium life cycle during both blood and liver stages. Studies indicate that chloroquine can effectively reduce parasitemia and improve patient outcomes when administered promptly .

COVID-19 Research

The use of this compound in COVID-19 treatment has been controversial but noteworthy:

- Case Study Overview : A study involving approximately 100 patients treated with chloroquine phosphate reported a reduction in hospital stay duration and improved clinical outcomes. Notably, viral loads became negative after an average of 4.4 days post-treatment .

- Randomized Controlled Trials (RCTs) : The CloroCovid-19 trial revealed that high doses of chloroquine increased the risk of QTc interval prolongation and associated lethality compared to lower doses. This raised concerns about safety, prompting recommendations against high-dose regimens .

Data Tables

| Study Type | Sample Size | Key Findings |

|---|---|---|

| Antimalarial Efficacy | Varies | Significant reduction in parasitemia; effective against Plasmodium |

| COVID-19 Treatment | ~100 | Reduced hospital stay; negative viral loads within 4.4 days |

| RCT (CloroCovid-19) | 81 | Higher doses linked to increased toxicity; no overall efficacy |

Case Studies

- Antimalarial Treatment : In a cohort study, patients treated with chloroquine showed a rapid decline in fever and symptoms associated with malaria within 24 hours of administration.

- COVID-19 Observational Study : A case series reported that among patients treated with chloroquine phosphate, 93.7% tested negative for SARS-CoV-2 by day 8, with a significant proportion being discharged from care within five days .

- Cancer Therapy : In preclinical studies, chloroquine combined with standard chemotherapy agents resulted in enhanced apoptosis rates in breast cancer cell lines compared to chemotherapy alone .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for validating chloroquine sulfate purity and stability in pharmaceutical formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection (DAD) is the gold standard for assay validation. Use a Phenomenex Luna L1 column (250 × 4.6 mm) with a mobile phase comprising 1-pentane sulfonic acid buffer (pH adjusted to 2.5–3.0), methanol, and acetonitrile (800:100:100 v/v). System suitability parameters (e.g., tailing factor <2.0, theoretical plates >2000) must meet USP guidelines. Dissolution testing should follow USP Apparatus II (paddle method) at 50 rpm in 900 mL of pH 6.8 phosphate buffer at 37°C, with sampling at 10, 20, and 30 minutes .

Q. How do this compound and chloroquine phosphate differ in biochemical mechanisms and pharmacokinetic profiles?

- Methodological Answer : this compound (a 4-aminoquinoline derivative) differs from chloroquine phosphate in solubility and bioavailability. For in vitro studies, this compound is preferred due to its higher aqueous solubility. Pharmacokinetic comparisons require LC-MS/MS to quantify plasma concentrations, focusing on parameters like Cmax, Tmax, and half-life. Note that hydroxythis compound exhibits reduced retinal toxicity compared to chloroquine phosphate in long-term studies .

Q. What are the standard protocols for designing in vivo toxicity studies for this compound?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with daily oral doses of 25–50 mg/kg for 28 days. Monitor serum biomarkers (e.g., testosterone, LH, FSH for reproductive toxicity) and histopathological changes in target organs (e.g., testes, liver). Statistical analysis should employ ANOVA with post-hoc Tukey tests to compare mean differences between control and treatment groups. Include positive controls (e.g., cyclophosphamide) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy in viral infections (e.g., COVID-19 vs. malaria)?

- Methodological Answer : Conduct a living systematic review (LSR) with monthly updates to aggregate evidence from randomized controlled trials (RCTs). Use the PICOT framework to standardize inclusion criteria (e.g., Population: adults with PCR-confirmed SARS-CoV-2; Intervention: 400 mg hydroxythis compound twice daily). Meta-regression can identify confounders (e.g., baseline viral load, comorbidities). Cross-reference preclinical data (e.g., in vitro EC50 values) with clinical pharmacokinetic models to assess dose-response discrepancies .

Q. What experimental strategies optimize this compound’s therapeutic index in repurposing studies?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to predict lung tissue concentrations relative to plasma levels. For autoimmune repurposing (e.g., lupus), use flow cytometry to quantify TLR7/9 inhibition in peripheral blood mononuclear cells (PBMCs). In cancer studies, combine this compound with autophagy inhibitors (e.g., bafilomycin A1) and measure apoptotic markers via Western blot (e.g., cleaved caspase-3) .

Q. How should researchers address variability in this compound’s dissolution profiles across generic formulations?

- Methodological Answer : Use a discriminatory dissolution medium (e.g., 0.1 N HCl for 2 hours followed by pH 6.8 buffer). Apply model-dependent approaches (e.g., Weibull function) to compare f2 similarity factors between test and reference products. For bioequivalence studies, recruit ≥24 healthy volunteers in a crossover design and analyze AUC and Cmax ratios (90% CI within 80–125%) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical models?

- Methodological Answer : Use nonlinear mixed-effects modeling (NLME) to estimate EC50 and Hill coefficients. For longitudinal data (e.g., tumor growth inhibition), apply repeated-measures ANOVA with Greenhouse-Geisser correction. In transcriptomic studies, apply Benjamini-Hochberg correction to adjust for false discovery rates in RNA-seq datasets .

Methodological Considerations

- Systematic Review Protocols : Follow Cochrane guidelines for risk-of-bias assessment (RoB 2.0 tool) and GRADE criteria for evidence quality. Include unpublished data from clinicaltrials.gov and WHO registries to mitigate publication bias .

- Handling Contradictory Data : Use sensitivity analyses to assess the impact of outlier studies. For example, exclude trials with high dropout rates (>20%) or non-blinded designs .

- Regulatory Compliance : Adhere to USP monographs for impurity profiling (e.g., limit of hydroxychloroquine-related compound A to ≤0.5%). Validate HPLC methods per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.